molecular formula C22H23NO2 B1437767 4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline CAS No. 1040687-76-0

4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline

Cat. No. B1437767
M. Wt: 333.4 g/mol
InChI Key: NHUGUWLUKQLNGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anilines, such as “4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline”, typically involves several steps . These steps may include nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for this specific compound is not detailed in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

Research on related compounds emphasizes innovative synthesis techniques and chemical reactions. For example, studies have investigated the synthesis of benzoxazines and their reaction paths, highlighting the utility of aniline derivatives in forming polymers and other complex molecules (Chengxi Zhang et al., 2015). Another study focused on the synthesis of donor-acceptor systems employing nitrotriphenylamine units, revealing their potential in electrochromic materials (Shuai Li et al., 2017).

Material Science Applications

Several investigations have highlighted the material science applications of phenyl-aniline derivatives. For instance, polymers synthesized from aniline-based compounds have been explored for their thermal properties and potential in creating flexible, transparent films (Bhausaheb V. Tawade et al., 2015). Another study synthesized electrochromic materials from nitrotriphenylamine and thiophene derivatives, demonstrating their suitability for NIR region applications due to their outstanding optical contrasts and fast switching speeds (Shuai Li et al., 2017).

Medicinal Chemistry and Biological Evaluation

Aniline derivatives have been optimized as potent inhibitors in medicinal chemistry, offering insights into their roles in drug development (D. Boschelli et al., 2001). Additionally, studies on the synthesis of (prop-2-ynyloxy)benzene derivatives and their biological evaluations suggest the potential of aniline and phenol derivatives in creating compounds with antiurease and antibacterial effects (Tannaza Batool et al., 2014).

Environmental Science Applications

Research into the degradation of aniline solutions by electrocatalytic oxidation provides insights into environmental applications, specifically in water treatment and pollution control (Yijiu Li et al., 2003).

properties

IUPAC Name

4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-2-16-24-22-11-7-6-8-18(22)17-23-19-12-14-21(15-13-19)25-20-9-4-3-5-10-20/h3-15,23H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUGUWLUKQLNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-N-(2-propoxybenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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